molecular formula C15H12N2O B1200117 2-Amino-4,5-diphenyloxazole CAS No. 33119-63-0

2-Amino-4,5-diphenyloxazole

Cat. No. B1200117
CAS RN: 33119-63-0
M. Wt: 236.27 g/mol
InChI Key: WRXUDNPJNMUPKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole and triazole compounds often involves cycloaddition reactions, with specific methods tailored to enhance regioselectivity and yield. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates a method to obtain triazole derivatives with complete regiocontrol, highlighting the importance of catalyst choice in the synthesis of complex heterocyclic compounds (Ferrini et al., 2015).

Scientific Research Applications

Medicinal Chemistry

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Liquid Scintillation Technology

Liquid scintillation technology is a well-established method used in a variety of devices ranging from simple sample detection in environmental science, industry, biology, safety and security, to huge research experiments . In this field, 2,5-diphenyloxazole (PPO) is commonly used . To improve counting efficiency, wavelength shifters are added to the scintillation cocktail .

Anti-Inflammatory, Analgesic, and Platelet Antiaggregating Properties

A series of 2-alkylthio-4,5-diphenyloxazoles shows potential anti-inflammatory, analgesic, and platelet antiaggregating properties . This suggests potential applications in pharmaceuticals .

Antibacterial and Antifungal Potency

The 2-amino oxazole/4-substituted-phenyl oxazole was synthesized and assessed for antibacterial and antifungal potency . Some of the molecules have shown greater activity, i.e., zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria, and 16 mm to 19 mm in Fungi .

Anticancer

Oxazole derivatives have shown potential as anticancer agents . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like anticancer .

Antidiabetic and Antiobesity

Oxazole derivatives have also been studied for their antidiabetic and antiobesity properties . The substitution pattern in oxazole derivatives plays a pivotal role in these biological activities .

Safety And Hazards

When handling 2-Amino-4,5-diphenyloxazole, it’s important to avoid dust formation and contact with skin, eyes, or clothing . In the event of a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be produced .

properties

IUPAC Name

4,5-diphenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXUDNPJNMUPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186780
Record name 2-Amino-4,5-diphenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,5-diphenyloxazole

CAS RN

33119-63-0
Record name 2-Amino-4,5-diphenyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,5-diphenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
G Crank, MJ Foulis - Journal of Medicinal Chemistry, 1971 - ACS Publications
Some amides and ureas derived from 2-aminooxazoles were synthesized and found to be active in reducing carrageenin-induced edema. In general, unsubstituted oxazoles were more …
Number of citations: 61 pubs.acs.org
G Crank, HR Khan - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
Room temperature reaction of 2‐aminooxazole 1 and its 4‐ and 4,5‐substituted derivatives, with dimethyl acetylenedicarboxylate gave good yields of Diels‐Alder adducts 2, isolated as …
Number of citations: 16 onlinelibrary.wiley.com
HR Khan - 1983 - unsworks.unsw.edu.au
This thesis is presented in four chapters. The first chapter reports studies in the synthesis of 2-amino-oxazoles and two knovm methods were examined. Condensation of a-halocarbonyl …
Number of citations: 4 unsworks.unsw.edu.au
EV Babaev, VL Alifanov, AV Efimov - Russian Chemical Bulletin, 2008 - Springer
The methods for the synthesis of oxazolo[3,2-a]pyridinium and oxazolo[3,2-a]pyrimidinium salts and their reactivities are reviewed. Both systems exhibit ambident properties in reactions …
Number of citations: 18 link.springer.com
EV Babaev - Studies in Natural Products Chemistry, 2017 - Elsevier
2-Aminoimidazoles (AI) are important part alkaloids obtained from marine sponges. The review is devoted to the synthetic methods leading to 2-AI where the starting material is a …
Number of citations: 9 www.sciencedirect.com
R Lakhan, RL Singh - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
A general synthesis is described for the preparation of 4‐amino‐2,5‐disubstituted oxazoles 2. The interaction of α‐oxonitriles 1 with equimolecular amounts of aromatic or aliphatic …
Number of citations: 10 onlinelibrary.wiley.com
B Mekonnen, G Crank, D Craig - Journal of heterocyclic …, 1997 - Wiley Online Library
An efficient and clean two step procedure for the synthesis of imidazo[2,1‐b]oxazoles has been developed from 2‐aminooxazoles using titanium(IV) chloride assisted cyclization, and a …
Number of citations: 8 onlinelibrary.wiley.com
B Mekonnen - 1993 - unsworks.unsw.edu.au
This thesis consists of six chapters. The first chapter deals exclusively with the literature review on the synthesis, reactions, spectroscopy, structural and biological properties of 2-…
Number of citations: 3 unsworks.unsw.edu.au
RM SCROWSTON - Heterocyclic Compounds, 1975 - Butterworths
Number of citations: 0

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